1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one
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Overview
Description
1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethyloctenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in the synthesis include catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenone chain can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated hydrocarbons.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The double bond in the octenone chain can undergo electrophilic addition reactions, further modulating its activity .
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a dimethyloctenone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
646522-96-5 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3 |
InChI Key |
NFYUWBKQXAMGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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